molecular formula C12H11Cl3N2O2 B019842 4-chloro-6,7-bis(2-chloroethoxy)Quinazoline CAS No. 183322-21-6

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline

Cat. No. B019842
CAS RN: 183322-21-6
M. Wt: 321.6 g/mol
InChI Key: WXAZLCUYDRYLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-bis(2-chloroethoxy)quinazoline is a chemical compound with the molecular formula C12H11Cl3N2O2 and a molecular weight of 321.59 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-chloro-6,7-bis(2-chloroethoxy)quinazoline consists of a quinazoline core substituted with chloro and chloroethoxy groups . The average mass of the molecule is 321.587 Da, and the monoisotopic mass is 319.988617 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-6,7-bis(2-chloroethoxy)quinazoline are not detailed in the available literature, quinazoline derivatives are known to exhibit a wide range of reactivity. This reactivity is often harnessed in the development of pharmaceuticals .

Scientific Research Applications

Anticancer Agent Development

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: has been identified as a precursor in the synthesis of various anticancer compounds. Its structure allows for the development of receptor tyrosine kinase (RTK) inhibitors . These inhibitors play a crucial role in targeted cancer therapy, as they can interfere with the signaling pathways that promote tumor growth and proliferation.

Tyrosine Kinase Inhibition

The compound serves as a synthetic intermediate in the creation of RTK inhibitors. RTKs are essential for the proper functioning of cellular processes, but their overactivation can lead to cancer. By inhibiting these kinases, researchers can potentially control the growth of cancer cells .

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are enzymes that affect the structure of chromatin and gene expression4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is used in synthesizing dual RTK and HDAC inhibitors, which could offer a two-pronged approach to cancer treatment by simultaneously targeting these two critical areas .

Synthesis of EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) inhibitors are a class of anticancer drugs that block the activity of the EGFR, thereby inhibiting the growth of cancer cells. This compound is a key intermediate in the synthesis of such inhibitors, including erlotinib, which has shown antiproliferative activity .

Aurora Kinase Inhibition

Aurora kinases are a family of enzymes that play a key role in cell division. Inhibitors of aurora kinases have been identified as potential therapeutic agents in cancer treatment4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline has been utilized as an aurora kinase inhibitor, contributing to the development of new cancer therapies .

FLT3 Inhibition in Acute Myeloid Leukemia

FLT3 is a type of RTK that is frequently mutated in acute myeloid leukemia (AML). Inhibitors targeting FLT3 can be effective in treating this form of leukemia. The compound has been used in the discovery of novel FLT3 inhibitors with significant anti-AML activities .

Safety and Hazards

Specific safety and hazard information for 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is not available in the literature. It’s always important to handle chemical compounds with appropriate safety measures .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is the Receptor Tyrosine Kinase (RTK) . RTKs are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. They play a crucial role in several biological processes including cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline acts as an inhibitor of RTKs . It binds to the kinase domain of these receptors, preventing their activation and subsequent signal transduction. This leads to the inhibition of cellular processes that are overactive in certain diseases, particularly cancer .

Biochemical Pathways

The compound affects the RTK signaling pathway and the Histone Deacetylase (HDAC) pathway . By inhibiting RTKs, it disrupts the signaling pathways that lead to cell growth and proliferation. The inhibition of HDACs leads to an increase in the acetylation of histones, which can result in the transcriptional activation of genes involved in cell cycle arrest, differentiation, and apoptosis .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol is reported , which could influence its bioavailability.

Result of Action

The inhibition of RTKs and HDACs by 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline can lead to antiproliferative activity , making it a potential therapeutic agent for diseases characterized by overactive RTK and HDAC activity, such as certain types of cancer .

properties

IUPAC Name

4-chloro-6,7-bis(2-chloroethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAZLCUYDRYLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596528
Record name 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline

CAS RN

183322-21-6
Record name 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 2
Reactant of Route 2
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 3
Reactant of Route 3
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 4
Reactant of Route 4
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 5
Reactant of Route 5
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Reactant of Route 6
Reactant of Route 6
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.